REACTION_CXSMILES
|
CN(C)C1C=CC=CC=1.[NH2:10][C:11]1[N:16]=[C:15](O)[C:14]([CH2:18][C:19]2[CH:24]=[C:23]([O:25][CH3:26])[C:22]([C:27]([CH3:29])=[CH2:28])=[C:21]([O:30][CH3:31])[CH:20]=2)=[C:13]([NH2:32])[N:12]=1.P(Cl)(Cl)(Cl)=O>>[NH2:10][C:11]1[N:12]=[C:13]([NH2:32])[C:14]([CH2:18][C:19]2[CH:20]=[C:21]([O:30][CH3:31])[C:22]([C:27]([CH3:29])=[CH2:28])=[C:23]([O:25][CH3:26])[CH:24]=2)=[CH:15][N:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)O)CC1=CC(=C(C(=C1)OC)C(=C)C)OC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
while stirring to a suspension of 0.8 g
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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while stirring
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Type
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DISTILLATION
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Details
|
about half of the phosphorus oxychloride was distilled under reduced pressure
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Type
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ADDITION
|
Details
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of ice were added to the residue
|
Type
|
WAIT
|
Details
|
The suspension was left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered under suction 2 hours later
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The precipitate was freed from dimethylaniline by steam distillation
|
Type
|
TEMPERATURE
|
Details
|
After cooling the aqueous suspension
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Type
|
CUSTOM
|
Details
|
the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1
|
Type
|
CUSTOM
|
Details
|
v/v) and, after evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |